2-Methoxy-5-(2'-ethylhexyloxy)-1,4-bis(hydroxymethyl)benzene 2-Methoxy-5-(2'-ethylhexyloxy)-1,4-bis(hydroxymethyl)benzene
Brand Name: Vulcanchem
CAS No.: 245731-58-2
VCID: VC3842626
InChI: InChI=1S/C17H28O4/c1-4-6-7-13(5-2)12-21-17-9-14(10-18)16(20-3)8-15(17)11-19/h8-9,13,18-19H,4-7,10-12H2,1-3H3
SMILES: CCCCC(CC)COC1=CC(=C(C=C1CO)OC)CO
Molecular Formula: C17H28O4
Molecular Weight: 296.4 g/mol

2-Methoxy-5-(2'-ethylhexyloxy)-1,4-bis(hydroxymethyl)benzene

CAS No.: 245731-58-2

Cat. No.: VC3842626

Molecular Formula: C17H28O4

Molecular Weight: 296.4 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-5-(2'-ethylhexyloxy)-1,4-bis(hydroxymethyl)benzene - 245731-58-2

Specification

CAS No. 245731-58-2
Molecular Formula C17H28O4
Molecular Weight 296.4 g/mol
IUPAC Name [2-(2-ethylhexoxy)-4-(hydroxymethyl)-5-methoxyphenyl]methanol
Standard InChI InChI=1S/C17H28O4/c1-4-6-7-13(5-2)12-21-17-9-14(10-18)16(20-3)8-15(17)11-19/h8-9,13,18-19H,4-7,10-12H2,1-3H3
Standard InChI Key PSRBIXMJUOUTQH-UHFFFAOYSA-N
SMILES CCCCC(CC)COC1=CC(=C(C=C1CO)OC)CO
Canonical SMILES CCCCC(CC)COC1=CC(=C(C=C1CO)OC)CO

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a central benzene ring substituted at the 1,4-positions with hydroxymethyl groups (-CH₂OH), a methoxy group (-OCH₃) at position 2, and a 2'-ethylhexyloxy chain (-OCH₂CH(CH₂CH₃)(CH₂)₃CH₃) at position 5. This arrangement confers both hydrophilicity (via hydroxymethyl groups) and lipophilicity (via the branched alkyl chain), making it amphiphilic.

Table 1: Key Structural and Physical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₇H₂₈O₄
Molecular Weight296.4 g/mol
IUPAC Name[2-(2-ethylhexoxy)-4-(hydroxymethyl)-5-methoxyphenyl]methanol
SolubilitySoluble in THF, chloroform, toluene; insoluble in water
Storage ConditionsStable at room temperature in inert atmospheres

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the structure. The ¹H-NMR spectrum (CDCl₃) exhibits signals at δ 6.9–7.1 ppm (aromatic protons), δ 4.7–4.9 ppm (hydroxymethyl -CH₂OH), and δ 3.3–3.8 ppm (methoxy and ethylhexyloxy groups) . IR analysis reveals O-H stretches at 3400 cm⁻¹ and C-O-C ether vibrations at 1250 cm⁻¹ .

Synthesis and Stereochemical Control

Horner Polycondensation

The compound is synthesized via Horner polycondensation, a method favoring high regio- and stereoselectivity. Starting from 2-methoxy-5-(2'-ethylhexyloxy)-1,4-benzenedicarboxaldehyde, a two-step reduction with NaBH₄ yields the bis(hydroxymethyl) derivative .

Table 2: Synthesis Optimization Parameters

ParameterOptimal ConditionYield
Reducing AgentNaBH₄ in THF/MeOH (4:1)85%
Reaction Temperature0°C to room temperature
PurificationColumn chromatography (silica gel, hexane/ethyl acetate)

Stereoselective Routes

Chiral variants (e.g., (R)-configured) are accessible using enantiopure catalysts. For instance, asymmetric reduction with (R)-BINAP-Ru complexes achieves >90% enantiomeric excess, critical for producing optically active MEH-PPV .

Applications in Polymer Science

MEH-PPV Production

The compound is a monomer for MEH-PPV, a conjugated polymer with applications in:

  • Organic light-emitting diodes (OLEDs): MEH-PPV’s tunable bandgap enables emission across visible spectra .

  • Photovoltaic cells: Its high hole mobility improves charge separation in bulk heterojunction solar cells .

Table 3: MEH-PPV Properties Derived from Monomer Purity

PropertyHigh-Purity MonomerLow-Purity Monomer
Photoluminescence QY45%28%
Hole Mobility1.2 × 10⁻³ cm²/Vs4.5 × 10⁻⁴ cm²/Vs
Device Lifetime>500 hours<200 hours

Chiral Polymer Architectures

Stereoregular MEH-PPV derivatives exhibit circularly polarized luminescence (CPL), a property leveraged in quantum computing and anti-counterfeiting technologies .

Future Research Directions

  • Biological Applications: Functionalization with targeting moieties (e.g., folate) could enable drug delivery systems.

  • Advanced Optoelectronics: Incorporating heavy atoms (e.g., Ir, Pt) may yield phosphorescent polymers for high-efficiency OLEDs .

  • Environmental Impact Studies: Degradation products and lifecycle analysis remain unexplored.

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